Triethyl(ethylsulfanyl)arsanium bromide
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Overview
Description
Triethyl(ethylsulfanyl)arsanium bromide is an organoarsenic compound with the molecular formula C_8H_20AsSBr. This compound is characterized by the presence of an arsenic atom bonded to three ethyl groups and one ethylsulfanyl group, with a bromide ion as the counterion. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(ethylsulfanyl)arsanium bromide typically involves the reaction of triethylarsine with ethylsulfanyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
(C2H5)3As+C2H5SBr→(C2H5)3AsSC2H5Br
The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Triethyl(ethylsulfanyl)arsanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: It can be reduced to form arsenic(III) species.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Triethyl(ethylsulfanyl)arsanium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.
Mechanism of Action
The mechanism by which Triethyl(ethylsulfanyl)arsanium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular function. The pathways involved include oxidative stress and disruption of cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Triethylarsine: Similar structure but lacks the ethylsulfanyl group.
Triethyl(phenylsulfanyl)arsanium bromide: Similar structure with a phenylsulfanyl group instead of an ethylsulfanyl group.
Triethyl(ethylsulfanyl)phosphonium bromide: Similar structure with phosphorus instead of arsenic.
Uniqueness
Triethyl(ethylsulfanyl)arsanium bromide is unique due to the presence of both ethyl and ethylsulfanyl groups bonded to arsenic This combination imparts distinct reactivity and properties compared to other organoarsenic compounds
Properties
CAS No. |
33083-28-2 |
---|---|
Molecular Formula |
C8H20AsBrS |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
triethyl(ethylsulfanyl)arsanium;bromide |
InChI |
InChI=1S/C8H20AsS.BrH/c1-5-9(6-2,7-3)10-8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UGVSOCSPUZHSAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCS[As+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
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